1-(3,5-Dichloro-2-ethoxyphenyl)ethanone

Medicinal Chemistry Organic Synthesis Sulfonamide Synthesis

1-(3,5-Dichloro-2-ethoxyphenyl)ethanone (CAS 618390-16-2) is an essential polysubstituted acetophenone building block for medicinal chemistry. Its unique 2-ethoxy-3,5-dichloro substitution pattern provides distinct regioselectivity and electronic properties critical for synthesizing advanced intermediates like sulfonylpiperidine carbohydrazides and Lifitegrast analogs. This specific ketone handle is engineered for targeted reactivity, making it irreplaceable for replicating published SAR studies. Secure this strategic intermediate to advance your drug discovery pipeline.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09
CAS No. 618390-16-2
Cat. No. B2794247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloro-2-ethoxyphenyl)ethanone
CAS618390-16-2
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Cl)Cl)C(=O)C
InChIInChI=1S/C10H10Cl2O2/c1-3-14-10-8(6(2)13)4-7(11)5-9(10)12/h4-5H,3H2,1-2H3
InChIKeyIZYMJKYBEFWROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dichloro-2-ethoxyphenyl)ethanone (CAS 618390-16-2) for Pharmaceutical Intermediates & Research Procurement


1-(3,5-Dichloro-2-ethoxyphenyl)ethanone (CAS 618390-16-2) is a polysubstituted acetophenone derivative with the molecular formula C₁₀H₁₀Cl₂O₂ . It features a unique substitution pattern: an ethoxy group at the ortho (2) position, flanked by two chlorine atoms at the meta (3,5) positions . This specific arrangement renders it a versatile electrophilic building block for synthesizing complex heterocyclic and sulfonyl-containing molecules, with documented utility in producing biologically active hydrazones and piperidine derivatives [1]. Its role as a key intermediate in medicinal chemistry programs is highlighted by its structural relation to components found in the synthesis pathway of FDA-approved drugs like Lifitegrast .

Why 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone Cannot Be Substituted with Generic Acetophenones


Generic substitution is inadvisable due to the compound's highly specific 2-ethoxy-3,5-dichloro substitution pattern, which uniquely dictates its regioselectivity in downstream reactions. The presence of the ortho-ethoxy group and meta-chloro atoms imposes a distinct steric and electronic profile that is critical for the formation of specific intermediates, such as sulfonylpiperidine carbohydrazides [1]. Attempting to use a commercially common analog like 4'-chloroacetophenone or 3',5'-dichloroacetophenone would alter the nucleophilic/electrophilic character of the phenyl ring, potentially causing reaction failure, dramatically lower yields in cyclization steps, or the generation of regioisomeric impurities that require costly purification [1]. The target compound's reactivity is specifically engineered for synthesizing advanced intermediates, not simply providing a generic ketone group.

Quantitative Differentiation Evidence for 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone vs. Structural Analogs


Validated Synthetic Utility in Sulfonyl Hydrazone Libraries: Higher Yields than Unsubstituted Analog

The 3,5-dichloro-2-ethoxyphenyl moiety enables a robust sulfonylation and subsequent hydrazide formation sequence that is critical for generating diverse hydrazone libraries. In contrast, using the unsubstituted phenyl analog would fail to achieve the same electronic activation for the sulfonyl chloride formation step, leading to significantly lower or no yield of the desired intermediate [1]. The target compound's specific substitution pattern is essential for the successful O-alkylation and conversion to ethyl 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carboxylate (Compound 5), which is then quantitatively converted to the corresponding carbohydrazide (Compound 6) with hydrated hydrazine in methanol [1]. This pathway is not accessible with simpler, unsubstituted phenyl ethanones.

Medicinal Chemistry Organic Synthesis Sulfonamide Synthesis

Steric and Electronic Distinction from 3,5-Dichloro-4-hydroxyacetophenone in O-Alkylation Selectivity

The target compound presents a distinct advantage over the commonly available 3,5-dichloro-4-hydroxyacetophenone analog. While the latter requires a protecting group strategy for selective O-alkylation due to the presence of a hydroxyl group, the target compound's pre-installed ethoxy group allows for direct entry into alkylation or condensation sequences without additional protection/deprotection steps [1]. This translates to a reduction in the number of synthetic steps. For example, the synthesis of O-alkyl analogues from 3,5-dichloro-4-hydroxyacetophenone requires a five-step sequence with overall yields of only 5-28% [1]. By starting with 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone, at least one protection/deprotection step is eliminated, contributing to higher overall process efficiency.

Selective Synthesis Protecting Group Chemistry Medicinal Chemistry

Potential Superiority as a Selective Intermediate over N-Alkylated Analogs in Parallel Synthesis

The ketone functional group in the target compound offers a distinct chemical handle that is not present in its N-methylmethanamine analog (CAS 880805-32-3) . This allows for direct participation in a wider array of condensation reactions, such as the formation of hydrazones or chalcones, which are key structural motifs in many biologically active compounds [1]. The N-methylmethanamine derivative, while also an intermediate in the synthesis of Lifitegrast , has its amine group already capped, limiting its utility in parallel synthesis without deprotection. Therefore, the ketone provides greater flexibility for divergent synthetic pathways from a single starting point.

Parallel Synthesis Late-Stage Functionalization Drug Discovery

Enhanced Metabolic Stability of Ethoxy Moiety Compared to Methoxy Analogs

In medicinal chemistry, the substitution of a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) is a well-established strategy to increase lipophilicity and potentially enhance metabolic stability by reducing the rate of O-demethylation, a common metabolic soft spot [1]. While direct comparative data for this specific compound class is not available in the literature, class-level inference suggests that the target compound's ethoxy group confers a potential advantage over hypothetical or commercially available methoxy analogs (e.g., 1-(3,5-dichloro-2-methoxyphenyl)ethanone) in terms of increased clogP and reduced first-pass metabolism [1]. This makes it a more attractive building block for designing orally bioavailable drug candidates.

Metabolic Stability Drug Design ADME Properties

Validated Application Scenarios for 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone in R&D


Synthesis of Sulfonylpiperidine Carbohydrazide Libraries for Enzyme Inhibition Studies

This compound serves as the validated starting material for synthesizing 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazide, which is then condensed with various aromatic aldehydes to yield a library of hydrazones. This specific route is documented in the literature for generating compounds with potential biological activity [1]. Procurement is essential for replicating or expanding upon this published medicinal chemistry work.

Precursor for Divergent Synthesis of Lifitegrast-Related Analogs

Given its structural relation to key intermediates used in the synthesis of the FDA-approved dry eye medication Lifitegrast (an integrin antagonist), this compound is a strategic starting point for medicinal chemists seeking to explore structure-activity relationships (SAR) around the dichloroethoxyphenyl pharmacophore [1]. Its ketone functional group provides a versatile handle for generating novel analogs through condensation and reduction chemistry.

Efficient Building Block for O-Alkylated Analog Development

The presence of a pre-installed, stable ethoxy group circumvents the need for protecting group strategies required when using hydroxylated acetophenones. This makes 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone a more efficient choice for the direct synthesis of O-alkyl analogues, potentially reducing the number of synthetic steps and improving overall yield compared to starting from a 4-hydroxyacetophenone derivative [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Dichloro-2-ethoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.